molecular formula C12H18O3S B141543 (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol CAS No. 93748-50-6

(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol

Cat. No. B141543
CAS RN: 93748-50-6
M. Wt: 242.34 g/mol
InChI Key: RHKZLOBAFOPZAV-JTQLQIEISA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.


Scientific Research Applications

Lignin Model Studies

The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin model compounds, reveals insights into the acidolysis mechanisms of lignin, a complex natural polymer. Understanding these mechanisms is crucial for developing efficient processes for lignin depolymerization, which is a key step in converting biomass into valuable chemicals and fuels (T. Yokoyama, 2015).

Carcinogenic Properties of Chemical Compounds

The carcinogenic properties of various chemical compounds, including their mechanisms and impacts on health, have been a subject of study for decades. This research is vital for identifying potential risks associated with chemical exposure and for the development of safety regulations (J. W. Cook & E. Kennaway, 1938).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives highlight the importance of supramolecular chemistry in developing new materials with tailored properties. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their self-assembly and multivalent nature (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Organic Light-Emitting Diodes (OLEDs)

The development of organic semiconductors for OLED applications is a rapidly growing field. Materials based on 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY) have shown potential as 'metal-free' infrared emitters, which could revolutionize the design and efficiency of OLEDs (B. Squeo & M. Pasini, 2020).

Environmental Toxicology

The occurrence and toxicity of novel brominated flame retardants in the environment underscore the importance of understanding the environmental fate and risks associated with these compounds. This knowledge is critical for developing strategies to mitigate their impact on ecosystems (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please note that the availability of this information depends on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about a certain aspect of the compound, feel free to ask!


properties

IUPAC Name

(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKZLOBAFOPZAV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553401
Record name (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol

CAS RN

93748-50-6
Record name (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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